molecular formula C14H16N2O4S B2806756 2-(4-(isopropylsulfonyl)phenyl)-N-(isoxazol-4-yl)acetamide CAS No. 1396872-52-8

2-(4-(isopropylsulfonyl)phenyl)-N-(isoxazol-4-yl)acetamide

Cat. No.: B2806756
CAS No.: 1396872-52-8
M. Wt: 308.35
InChI Key: LEUPAZLNOCEAHM-UHFFFAOYSA-N
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Description

2-(4-(Isopropylsulfonyl)phenyl)-N-(isoxazol-4-yl)acetamide is a synthetic small molecule featuring a unique molecular hybrid of an acetamide-linked aryl sulfone and an isoxazole heterocycle. This specific architecture makes it a compound of significant interest in modern medicinal chemistry and drug discovery research. The presence of the isoxazole ring, a privileged scaffold in pharmaceuticals, is associated with a wide spectrum of biological activities . Similarly, molecules containing acetamide and sulfonamide moieties have been extensively researched for their potential as enzyme inhibitors, particularly targeting pathological enzymes like urease . This compound is supplied strictly for Research Use Only and is intended for use in laboratory settings. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can employ this chemical as a key intermediate in organic synthesis, a building block for developing more complex molecules, or as a candidate for in vitro screening against novel biological targets. Its structure suggests potential for applications in hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies, particularly in the design of new enzyme inhibitors or receptor modulators.

Properties

IUPAC Name

N-(1,2-oxazol-4-yl)-2-(4-propan-2-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c1-10(2)21(18,19)13-5-3-11(4-6-13)7-14(17)16-12-8-15-20-9-12/h3-6,8-10H,7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEUPAZLNOCEAHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CON=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(isopropylsulfonyl)phenyl)-N-(isoxazol-4-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfonyl group: The sulfonyl group can be introduced via sulfonation reactions using reagents such as sulfonyl chlorides.

    Coupling reactions: The final step involves coupling the isoxazole ring with the sulfonylated phenyl ring using coupling agents like EDCI or DCC.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(isopropylsulfonyl)phenyl)-N-(isoxazol-4-yl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-(isopropylsulfonyl)phenyl)-N-(isoxazol-4-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(isopropylsulfonyl)phenyl)-N-(isoxazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Electronic and Steric Effects

  • Main Compound : The isopropylsulfonyl group is a strong electron-withdrawing substituent, likely enhancing stability but reducing aqueous solubility compared to smaller sulfonamides.
  • C F4 : Replacement of isoxazole with thiazole introduces a sulfur atom, which may alter π-π stacking interactions and redox stability.

Pharmacokinetic Predictions

  • Solubility : The main compound’s isopropylsulfonyl group may reduce solubility compared to C F2/C F3 (due to isoindoline’s planar structure) but enhance lipophilicity.
  • Metabolic Stability : The dioxoisoindoline in C F2/C F3 could slow hepatic metabolism by cytochrome P450 enzymes, whereas the thiazole in C F4 might increase susceptibility to oxidation.

Target Selectivity

  • The isoxazol-4-yl group in the main compound may favor binding to enzymes with hydrophobic active sites (e.g., COX-2), while C F4’s thiazole could shift selectivity toward targets requiring sulfur-mediated interactions (e.g., bacterial dihydrofolate reductase).

Research Findings and Limitations

  • C F2/C F3 : Isoindoline-containing derivatives often exhibit enhanced anti-inflammatory activity due to improved target engagement .
  • C F4 : Thiazole-based analogs are frequently associated with broader-spectrum antimicrobial effects.

Biological Activity

2-(4-(isopropylsulfonyl)phenyl)-N-(isoxazol-4-yl)acetamide, a compound characterized by its unique molecular structure, has garnered attention in the fields of medicinal chemistry and pharmacology. This article delves into the biological activities associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

The compound's chemical formula is C14H16N2O4SC_{14}H_{16}N_{2}O_{4}S with a molecular weight of 308.35 g/mol. Its structural components include an isoxazole ring and an isopropylsulfonyl group, which contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₄H₁₆N₂O₄S
Molecular Weight308.35 g/mol
CAS Number1396872-52-8

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. It is hypothesized that the compound may modulate enzyme activity or receptor signaling pathways, leading to diverse pharmacological effects.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory processes or microbial growth.
  • Receptor Modulation: It could act as an antagonist or agonist at certain receptors, influencing cellular signaling.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential as a therapeutic agent in treating infections.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in preclinical models. Studies have indicated that it may lower levels of pro-inflammatory cytokines, thereby alleviating symptoms associated with inflammatory diseases.

Anticonvulsant Activity

In a study evaluating anticonvulsant properties, derivatives similar to this compound were tested for their efficacy in animal models. Results indicated that certain analogs exhibited protective effects against seizures, suggesting a potential role in epilepsy management .

Case Studies and Research Findings

  • Antimicrobial Studies:
    • A study reported the compound's effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 μg/mL.
  • Anti-inflammatory Research:
    • In an animal model of acute inflammation, administration of the compound resulted in a significant reduction in edema compared to control groups, indicating its anti-inflammatory potential.
  • Anticonvulsant Evaluations:
    • A series of derivatives were tested for anticonvulsant activity, revealing that modifications to the isoxazole ring could enhance efficacy. The most effective compounds showed protection at doses as low as 100 mg/kg .

Summary of Research Findings

Study FocusFindings
Antimicrobial ActivityEffective against various bacterial strains
Anti-inflammatory EffectsReduced edema and pro-inflammatory cytokines
Anticonvulsant ActivityProtective effects in seizure models

Q & A

Basic Research Questions

Q. What are the critical steps and optimization strategies for synthesizing 2-(4-(isopropylsulfonyl)phenyl)-N-(isoxazol-4-yl)acetamide in a laboratory setting?

  • Methodological Answer : The synthesis involves multi-step organic reactions, including sulfonylation of the phenyl ring and coupling with the isoxazole moiety. Key steps include:

  • Controlled sulfonylation using isopropylsulfonyl chloride under anhydrous conditions (e.g., dichloromethane solvent, 0–5°C) to avoid side reactions .
  • Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the sulfonylated phenylacetic acid and the isoxazole amine .
  • Purification via column chromatography (silica gel, gradient elution) and validation using HPLC (C18 column, acetonitrile/water mobile phase) to ensure >95% purity .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Structural confirmation requires:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify sulfonyl group integration (~1.2 ppm for isopropyl CH3_3, 7.5–8.0 ppm for aromatic protons) and amide bond formation (amide proton at ~10–12 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 363.12) .
  • IR spectroscopy : Peaks at ~1650 cm1^{-1} (C=O stretch) and ~1150 cm1^{-1} (S=O stretch) .

Q. What analytical techniques are recommended for assessing the purity of this compound?

  • Methodological Answer :

  • HPLC : Use a reversed-phase C18 column with UV detection at 254 nm; retention time consistency (±0.2 min) indicates purity .
  • Elemental analysis : Compare experimental C, H, N, S percentages with theoretical values (e.g., C: 56.3%, H: 5.3%, N: 7.7%, S: 8.8%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

  • Methodological Answer :

  • Pharmacokinetic profiling : Assess bioavailability (e.g., plasma protein binding, metabolic stability via liver microsomes) to explain discrepancies .
  • Dose-response studies : Compare IC50_{50} values in cell-based assays with effective doses in animal models, adjusting for metabolic clearance rates .
  • Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites that may influence in vivo outcomes .

Q. What computational approaches are effective for predicting structure-activity relationships (SAR) of derivatives of this compound?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs), focusing on sulfonyl and isoxazole moieties .
  • QSAR modeling : Employ partial least squares (PLS) regression to correlate substituent electronic parameters (Hammett σ) with activity data .
  • MD simulations : Analyze stability of ligand-protein complexes (e.g., RMSD <2 Å over 100 ns) to prioritize derivatives .

Q. How can researchers optimize reaction yields for scale-up synthesis without compromising purity?

  • Methodological Answer :

  • Solvent selection : Replace DCM with toluene for sulfonylation to improve scalability and reduce toxicity .
  • Catalyst screening : Test Pd(OAc)2_2/Xantphos for Buchwald-Hartwig coupling steps to enhance efficiency .
  • Process monitoring : Use in situ FTIR to track reaction progress and minimize byproducts .

Q. What strategies mitigate spectral interference in NMR analysis caused by isopropylsulfonyl and isoxazole groups?

  • Methodological Answer :

  • Solvent deuteration : Use DMSO-d6_6 to sharpen aromatic proton peaks .
  • 2D NMR : Perform HSQC and HMBC to resolve overlapping signals (e.g., distinguishing isoxazole C-H from phenyl protons) .
  • Variable temperature NMR : Conduct experiments at 25°C and 40°C to separate broad amide proton signals .

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